molecular formula C7H8ClNO4S2 B3022324 [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid CAS No. 749897-58-3

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid

Cat. No.: B3022324
CAS No.: 749897-58-3
M. Wt: 269.7 g/mol
InChI Key: LFKLPTLDRUNKOQ-UHFFFAOYSA-N
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Description

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid is a compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a methylamino and acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid typically involves the chlorination of thiophene followed by sulfonylation. The process begins with the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride to form 5-chlorothiophene-2-sulfonyl chloride . This intermediate can then be reacted with methylamine and acetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein binding due to its sulfonyl group.

    Industry: It can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The chlorine atom and thiophene ring can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKLPTLDRUNKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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